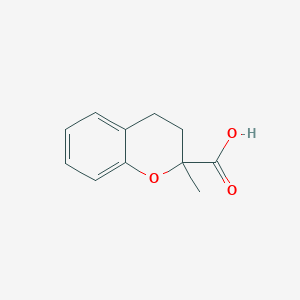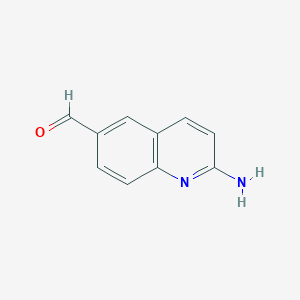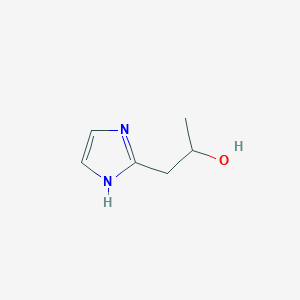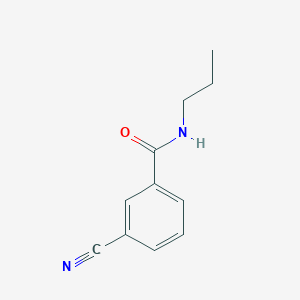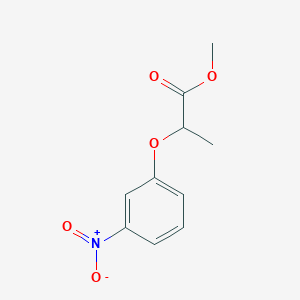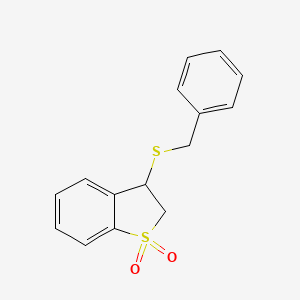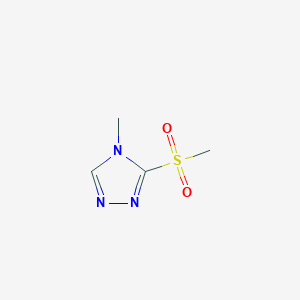
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole
Übersicht
Beschreibung
3-Methanesulfonyl-4-methyl-4H-1,2,4-triazole, also known as MMT, is an organic compound with a molecular formula of C4H5N3OS. It is a derivative of the triazole family of compounds, which are characterized by a five-membered ring containing three nitrogen atoms. MMT is a versatile compound that has a wide range of applications in the scientific research field. It is used in a variety of biochemical and physiological studies, as well as in the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has a variety of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as well as in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is used in the study of the mechanisms of drug action and toxicity.
Wirkmechanismus
The mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is not well understood. However, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of certain proteins, such as cyclooxygenase, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to inhibit the activity of certain proteins, such as cyclooxygenase, which are involved in the synthesis of prostaglandins. In addition, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole has been shown to modulate the expression of certain genes involved in the regulation of cell cycle progression and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis methods are relatively straightforward. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is a versatile compound that can be used in a variety of biochemical and physiological studies. However, there are some limitations to the use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in laboratory experiments. It has been shown to be toxic to certain cells, and it can be difficult to control the concentration of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in a solution. Additionally, the mechanism of action of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole is not well understood, making it difficult to predict its effects in a given experiment.
Zukünftige Richtungen
The use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential direction is the use of 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole as a tool to study the mechanisms of drug action and toxicity. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used to study the effects of certain drugs on the expression of genes involved in the regulation of cell cycle progression and apoptosis. Additionally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used to study the structure and function of proteins, as well as to study the effects of certain compounds on the activity of enzymes. Finally, 3-methanesulfonyl-4-methyl-4H-1,2,4-triazole could be used in the development of new pharmaceuticals and other organic compounds.
Eigenschaften
IUPAC Name |
4-methyl-3-methylsulfonyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c1-7-3-5-6-4(7)10(2,8)9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMWUFZQDSJIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

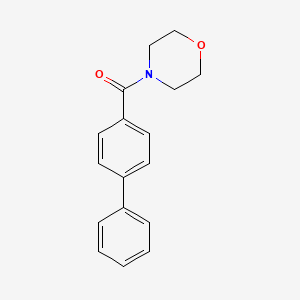
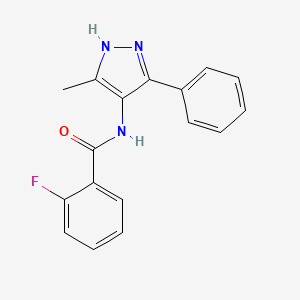
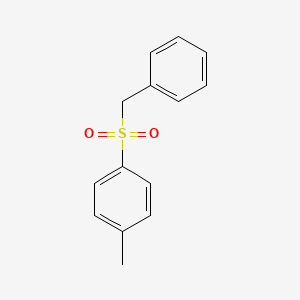
![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)
